Methyl 1-(3-aminophenyl)cyclopropanecarboxylate Methyl 1-(3-aminophenyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500488
InChI: InChI=1S/C11H13NO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3
SMILES: COC(=O)C1(CC1)C2=CC(=CC=C2)N
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate

CAS No.:

VCID: VC13500488

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate -

Description

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is a chemical compound that belongs to the class of cyclopropane derivatives. It features a cyclopropane ring attached to a phenyl group with an amino substituent at the 3-position and a methyl ester group. This compound is of interest in various chemical and biological applications due to its unique structural properties.

Biological Activity and Potential Applications

While specific biological activity data for Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is limited, compounds with similar structures, such as cyclopropane derivatives, have shown potential in various biological contexts. For instance, cyclopropane-based compounds have been explored for their anti-proliferative effects on certain cell lines, as seen in studies involving 1-phenylcyclopropane carboxamide derivatives . Additionally, aminophenylcyclopropyl carboxylic acids have been investigated for their role as GPR40 agonists, indicating potential therapeutic applications .

Synthesis and Preparation

The synthesis of cyclopropane derivatives often involves the use of 1,2-dibromoethane in reactions with appropriate precursors. For example, the preparation of 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of 2-phenylacetonitrile derivatives followed by conversion of the cyano group to an acid group . While specific synthesis details for Methyl 1-(3-aminophenyl)cyclopropanecarboxylate are not readily available, similar methods could be applicable.

Data and Research Findings

Given the limited specific data on Methyl 1-(3-aminophenyl)cyclopropanecarboxylate, we can look at related compounds for insights into potential biological activities and chemical properties. The following table summarizes some relevant data on cyclopropane derivatives:

Compound TypeBiological ActivityChemical Properties
Cyclopropane CarboxamidesAnti-proliferative effects on U937 cells Rigid, defined conformations; unique electronic properties
Aminophenylcyclopropyl Carboxylic AcidsPotential GPR40 agonists May exhibit therapeutic applications
Phenylcyclopropane DerivativesVaried biological activities depending on substitution Strained ring systems with hydrophobic interactions
Product Name Methyl 1-(3-aminophenyl)cyclopropanecarboxylate
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name methyl 1-(3-aminophenyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3
Standard InChIKey JJULGTPPZBAEEL-UHFFFAOYSA-N
SMILES COC(=O)C1(CC1)C2=CC(=CC=C2)N
Canonical SMILES COC(=O)C1(CC1)C2=CC(=CC=C2)N
PubChem Compound 97619073
Last Modified Apr 15 2024

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